molecular formula C7H7NO5 B6254548 4-(methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid CAS No. 268544-86-1

4-(methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid

Cat. No.: B6254548
CAS No.: 268544-86-1
M. Wt: 185.1
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Description

4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring, followed by subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the oxazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

268544-86-1

Molecular Formula

C7H7NO5

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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